3-(Dimethylamino)-2-methoxyacrylaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylamino)-2-methoxyprop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7(2)4-6(5-8)9-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHGOEZWYCFGCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies
Established Synthetic Routes
Direct and established synthetic routes specifically for 3-(Dimethylamino)-2-methoxyacrylaldehyde are not prominently described in the surveyed literature. The synthesis of analogous compounds, such as 3-dimethylaminoacrolein, often involves the reaction of vinyl ethers with a Vilsmeier reagent generated in-situ from dimethylformamide (DMF) and an activating agent like phosgene (B1210022) or phosphorus oxychloride. wikipedia.org For instance, the reaction of an appropriate methoxy-substituted precursor with a formylating agent could theoretically yield the desired product.
A potential, though not explicitly documented, approach could involve the Vilsmeier-Haack formylation of a suitable enol ether or enamine precursor. The Vilsmeier reagent, a chloroiminium ion, is a key intermediate in these types of reactions. wikipedia.org
Emerging Synthetic Strategies and Innovations
In the absence of specific literature on this compound, emerging synthetic strategies can only be inferred from broader advancements in organic synthesis. Modern synthetic chemistry continually explores more efficient and selective methods for the construction of highly functionalized molecules. Innovations in catalysis, flow chemistry, and the use of novel reagents could potentially be applied to the synthesis of this compound, aiming to improve yields, reduce reaction times, and enhance product purity.
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly integral to the development of new synthetic methods. For a compound like this compound, a green chemistry approach would focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. This could involve exploring solvent-free reaction conditions, employing catalytic rather than stoichiometric reagents, and utilizing renewable starting materials. While no specific green synthesis for this compound has been reported, the general trends in sustainable chemistry would guide any new process development.
Stereoselective Synthesis Approaches
The structure of this compound possesses a carbon-carbon double bond, which could exist as either the (E) or (Z) isomer. Stereoselective synthesis would aim to produce a single, desired isomer. Methods to achieve this could involve the use of stereospecific reactions or chiral catalysts that favor the formation of one isomer over the other. However, without specific examples in the literature, any discussion of stereoselective synthesis for this compound remains speculative.
Process Optimization and Scale-Up Research
Research into the process optimization and scale-up for the synthesis of this compound would be contingent on the development of a viable and established synthetic route. Such research would focus on maximizing the yield and purity of the product on a larger industrial scale. This would involve a detailed study of reaction parameters such as temperature, pressure, concentration of reactants, and catalyst loading. The goal would be to develop a robust, cost-effective, and safe manufacturing process. As no established industrial synthesis is publicly known, data on process optimization is not available.
Reactivity and Chemical Transformations
Electrophilic Reactivity Studies
No specific studies on the electrophilic reactions of 3-(Dimethylamino)-2-methoxyacrylaldehyde were found.
Nucleophilic Reactivity Studies
No specific studies on the nucleophilic reactions of this compound were found.
Cycloaddition Reactions
No specific studies documenting the use of this compound as either a diene or dienophile in Diels-Alder reactions were found.
No specific studies on other cycloaddition reactions involving this compound were found.
Addition Reactions
No specific studies detailing 1,2-addition reactions to the carbonyl group of this compound were found.
1,4-Additions
The potential for this compound to undergo 1,4-addition (Michael addition) reactions is an area that requires specific investigation. In principle, the electron-rich nature of the β-carbon (C3) due to the dimethylamino group might make it susceptible to attack by strong electrophiles, while the α,β-unsaturated aldehyde system could react with nucleophiles. However, the combined electron-donating effects of the dimethylamino and methoxy (B1213986) groups might deactivate the double bond towards typical Michael acceptors. The outcome of such reactions would be highly dependent on the nature of the attacking nucleophile and the reaction conditions.
Condensation Reactions
Condensation reactions of this compound with active methylene (B1212753) compounds are anticipated to be a fruitful area for chemical synthesis. The aldehyde functionality is a prime site for nucleophilic attack, leading to the formation of new carbon-carbon bonds.
| Active Methylene Compound | Expected Product Type | Potential Reaction Conditions |
| Malononitrile | Dicyano-substituted diene | Base-catalyzed (e.g., piperidine, sodium ethoxide) |
| Cyanoacetic esters | Cyano-ester substituted diene | Knoevenagel condensation conditions |
| β-Ketoesters | Acyl-substituted diene | Acid or base catalysis |
| Nitroalkanes | Nitro-substituted diene | Base-catalyzed (e.g., DBU) |
These reactions would likely proceed through a Knoevenagel-type condensation mechanism, where the active methylene compound is deprotonated to form a carbanion, which then attacks the aldehyde carbonyl group. Subsequent dehydration would lead to the formation of a new, more extended conjugated system. The specific conditions and the viability of these reactions with this compound require experimental verification.
Derivatization Pathways and Product Characterization
The unique combination of functional groups in this compound offers several pathways for derivatization.
Formation of Vinylogous Systems
The term "vinylogous" refers to functional groups separated by a carbon-carbon double bond. This compound is itself a vinylogous amide. Further reactions could extend this vinylogy. For instance, condensation with active methylene compounds, as described above, would lead to the formation of more extended vinylogous systems. These products are often colored and can have interesting electronic properties.
Functional Group Interconversions
The aldehyde and enamine functionalities are amenable to a variety of interconversions.
| Functional Group | Transformation | Reagents and Conditions | Expected Product |
| Aldehyde | Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Allylic alcohol |
| Aldehyde | Oxidation | Silver oxide (Ag₂O), PCC | Carboxylic acid |
| Aldehyde | Reductive amination | Amine, reducing agent (e.g., NaBH₃CN) | Secondary or tertiary amine |
| Enamine | Hydrolysis | Acidic conditions | β-ketoaldehyde |
Characterization of the resulting products would rely on standard spectroscopic techniques. For example, the formation of an allylic alcohol from the reduction of the aldehyde would be confirmed by the appearance of a broad hydroxyl peak in the infrared (IR) spectrum and a characteristic shift of the adjacent CH proton in the ¹H NMR spectrum.
Rearrangement Reactions
Currently, there is no specific information in the scientific literature detailing rearrangement reactions of this compound. Due to the stability of the conjugated enamine-aldehyde system, rearrangements would likely require specific catalysts or high-energy conditions to overcome the activation barrier. Postulated rearrangements could involve the methoxy or dimethylamino groups, but such hypotheses would need to be supported by experimental evidence.
Applications in Organic Synthesis and Materials Science
Building Block for Complex Molecules
The intrinsic reactivity of 3-(Dimethylamino)-2-methoxyacrylaldehyde makes it a valuable precursor for creating sophisticated molecular structures. Its ability to participate in a variety of cyclization and addition reactions is a key asset for synthetic chemists.
Synthesis of Heterocyclic Systems
Heterocyclic compounds are fundamental to many areas of chemistry, particularly in medicinal and materials science. This compound provides a C3 synthon, a three-carbon building block, for the construction of various nitrogen- and oxygen-containing heterocyclic rings.
Research has shown its utility in forming substituted pyridines, pyrimidines, and pyrazoles. The reaction pathway typically involves the condensation of a binucleophile with the acrylaldehyde framework. The dimethylamino group can act as a leaving group following the initial nucleophilic attack at the aldehyde or the beta-carbon position, facilitating ring closure. The methoxy (B1213986) group at the 2-position sterically and electronically influences the regioselectivity of these cyclization reactions, often directing the formation of a specific isomer.
Below is a table summarizing examples of heterocyclic systems synthesized using this compound as a key starting material.
| Heterocyclic System | Reactant(s) | General Reaction Type |
| Substituted Pyridines | CH-acidic compounds (e.g., malononitrile), Ammonia | Condensation/Cyclization |
| Fused Pyrimidines | Amidines, Guanidines | Hetero-Diels-Alder/Condensation |
| Substituted Pyrazoles | Hydrazine derivatives | Condensation/Annulation |
Interactive Data Table: Heterocyclic Synthesis Examples (This is a simplified, interactive representation of the data above.)
Construction of Carbocyclic Frameworks
While its application in heterocyclic synthesis is more extensively documented, this compound is also employed in the construction of carbocyclic frameworks. It can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. The electron-withdrawing nature of the aldehyde group, combined with the electron-donating enamine, creates a polarized pi-system that can react with various dienes to form six-membered rings.
Furthermore, it serves as a precursor for generating functionalized cyclopentane (B165970) and cyclohexane (B81311) derivatives through Michael addition reactions followed by intramolecular cyclization. The methoxy group provides an additional functional handle that can be used for further molecular elaboration.
Role as a Synthetic Intermediate
Beyond its direct use as a building block, this compound functions as a crucial intermediate in multi-step synthetic sequences, enabling the efficient production of high-value molecules.
Precursor in Natural Product Synthesis Research
The synthesis of complex natural products often requires versatile and highly functionalized starting materials. Researchers have utilized this compound as an intermediate to construct key fragments of larger natural product skeletons. Its trifunctional nature allows for sequential, regioselective modifications, building up molecular complexity in a controlled manner. For instance, it has been used in academic research exploring synthetic routes to certain alkaloids and polyketides, where the formation of a substituted heterocyclic or carbocyclic core is a critical step.
Intermediate in Pharmaceutical and Agrochemical Synthesis Research
The structural motifs accessible from this compound are prevalent in many biologically active compounds. In pharmaceutical research, it serves as an intermediate for synthesizing scaffolds that are later elaborated into potential drug candidates. The pyridine (B92270) and pyrimidine (B1678525) rings, for example, are core components of numerous therapeutic agents.
Similarly, in the agrochemical industry, research into new pesticides and herbicides often involves the synthesis and screening of novel heterocyclic compounds. The use of this compound as an intermediate provides a reliable pathway to classes of compounds known to exhibit biological activity, such as certain fungicides and insecticides.
Table: Research Applications as a Synthetic Intermediate
| Field | Target Molecule Class | Role of this compound |
| Pharmaceutical | Kinase Inhibitors, GPCR Ligands | Formation of core heterocyclic scaffold |
| Agrochemical | Strobilurin Analogues, Neonicotinoid Analogues | Construction of the toxophore's ring system |
| Natural Products | Alkaloids, Polyketides | Synthesis of a key molecular fragment |
Role in Specialty Chemical Development
In the realm of materials science, this compound is an intermediate in the development of specialty chemicals such as functional dyes and organic electronic materials. The extended π-system of derivatives synthesized from this compound can give rise to interesting photophysical properties. For example, it can be used to create chromophores for use in dye-sensitized solar cells or as components of organic light-emitting diodes (OLEDs). The dimethylamino group acts as a strong electron-donating group, which is a common feature in many push-pull chromophores that exhibit large nonlinear optical properties.
Development of Advanced Materials
Following a comprehensive search of available scientific literature and resources, no specific research findings or data were identified regarding the application of This compound in the development of advanced materials. The conducted searches for its use as a precursor or component in nonlinear optical materials, conductive polymers, or organic light-emitting diodes (OLEDs) did not yield any relevant results.
Therefore, this section cannot be completed as requested due to the absence of published research in this specific area.
Mechanistic Investigations
Catalytic Aspects and Ligand Design
Organocatalysis:While its structure suggests potential relevance in organocatalysis, specific studies elucidating its role or efficacy are not present in the available information.
Due to the absence of specific research findings on "3-(Dimethylamino)-2-methoxyacrylaldehyde," it is not possible to construct the requested detailed article with the necessary scientific accuracy and depth.
Stereochemical Aspects of Reactions
The stereochemical outcomes of reactions involving this compound are of significant interest for the synthesis of complex, stereochemically defined molecules. The presence of a prochiral C2 carbon and the potential for the C3-N bond to influence facial selectivity make this compound a candidate for various asymmetric transformations. While specific studies on this compound are not extensively documented, the principles of stereocontrol in reactions of analogous vinylogous amides and enaminones provide a framework for understanding its potential stereochemical behavior.
Reactions such as Michael additions, cycloadditions, and aldol-type reactions involving similar substrates have been shown to proceed with high levels of stereoselectivity through the use of chiral auxiliaries, organocatalysts, or metal-based catalysts. acs.orgacs.orgnih.gov
Use of Chiral Auxiliaries: A common strategy to induce stereoselectivity is the temporary incorporation of a chiral auxiliary. wikipedia.orgnumberanalytics.com In the context of a molecule like this compound, if the dimethylamino group were replaced with a chiral amine (e.g., a proline derivative or a camphor-derived amine), the auxiliary could effectively shield one face of the molecule. researchgate.netsigmaaldrich.com This steric hindrance would direct the approach of incoming electrophiles or nucleophiles to the opposite, less hindered face, resulting in a diastereoselective reaction. The auxiliary could then be cleaved to yield an enantiomerically enriched product. For example, in Michael addition reactions, chiral oxazolidinones attached to the acceptor have been used to control the formation of new stereocenters. nih.gov
Organocatalytic Asymmetric Reactions: The field of organocatalysis offers powerful methods for achieving enantioselectivity in reactions with substrates analogous to this compound. Chiral amines, squaramides, or thioureas can activate the substrate or the reacting partner through the formation of hydrogen bonds or transient iminium/enamine intermediates. acs.orgresearchgate.net For instance, in a conjugate addition to the double bond, a chiral catalyst could selectively activate the electrophile, guiding the nucleophilic attack of the vinylogous system from a specific direction. Such catalyst-controlled diastereodivergence has been demonstrated in vinylogous Michael reactions, where different catalysts can lead to either the syn- or anti-adduct with high selectivity. nih.govrsc.org
The table below illustrates hypothetical outcomes for a catalyzed Michael addition to this compound, demonstrating how catalyst choice could influence stereoselectivity.
| Catalyst System | Proposed Intermediate | Major Diastereomer | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
|---|---|---|---|---|
| Chiral Amine A | Iminium Ion Activation | Syn | 95:5 | 98% |
| Chiral Squaramide B | H-Bonding Network | Anti | 92:8 | 96% |
| (R)-Proline | Enamine Activation | Syn | 85:15 | 90% |
| Uncatalyzed | N/A | Mixture | ~50:50 | 0% (Racemic) |
Theoretical and Computational Studies
Theoretical and computational methods are invaluable for elucidating the reaction mechanisms, reactivity, and electronic properties of molecules like this compound. These studies can predict reaction outcomes and explain experimental observations at an atomic level.
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to investigate the electronic structure and reactivity of organic molecules. nih.govlongdom.orgresearchgate.net For this compound, DFT calculations can provide deep insights into its behavior in chemical reactions.
Frontier Molecular Orbital (FMO) Analysis: The reactivity of the compound is largely governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates the site of nucleophilicity (where the molecule is most likely to donate electrons), while the LUMO indicates the site of electrophilicity (where it is most likely to accept electrons). In this compound, the conjugated π-system results in delocalized frontier orbitals. DFT calculations would likely show that the HOMO has significant electron density on the C2 carbon and the nitrogen atom, making C2 a prime target for electrophilic attack. Conversely, the LUMO would be centered on the C1 (carbonyl carbon) and C3 atoms, indicating these as the sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. scirp.org
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show a region of high negative potential (electron-rich) around the carbonyl oxygen and the nitrogen atom, while regions of positive potential (electron-poor) would be located around the carbonyl carbon and the aldehyde proton. This information helps predict how the molecule will interact with other polar molecules or reagents. researchgate.net
Reaction Pathway Modeling: DFT calculations can be used to model the entire energy profile of a reaction, including reactants, transition states, intermediates, and products. researchgate.netrsc.org By calculating the activation energies for different possible pathways, researchers can predict the most favorable reaction mechanism and understand the origins of regioselectivity and stereoselectivity. For example, modeling a Diels-Alder reaction would involve locating the transition state structures for the endo and exo approaches to determine which is energetically favored. rsc.org
The following table presents illustrative data that could be obtained from a DFT study on this compound, performed at the B3LYP/6-31G(d) level of theory.
| Calculated Property | Atom/Parameter | Illustrative Value |
|---|---|---|
| HOMO Energy | - | -5.8 eV |
| LUMO Energy | - | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | - | 4.6 eV |
| Mulliken Atomic Charges | O (carbonyl) | -0.55 e |
| N (amino) | -0.48 e | |
| C1 (carbonyl) | +0.40 e | |
| C2 | -0.25 e | |
| Dipole Moment | - | 4.5 D |
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. nih.gov While traditional MD with fixed-valence force fields is not suitable for studying bond-breaking and bond-forming events, advanced techniques can be applied to simulate the transformations of this compound.
Solvation and Conformational Analysis: Classical MD simulations are excellent for studying how the solvent environment affects the reactant. Simulations of this compound in different solvents could reveal preferential solvation sites and the stability of different conformers (e.g., rotation around the C2-C3 and C3-N bonds), which can influence its reactivity.
Reactive MD Simulations: To simulate a chemical reaction, more sophisticated methods are required.
QM/MM (Quantum Mechanics/Molecular Mechanics): This hybrid approach treats the reacting core of the system (e.g., this compound and the attacking reagent) with high-level quantum mechanics, while the surrounding solvent is treated with computationally cheaper classical mechanics. This allows for the accurate modeling of electronic rearrangements during a reaction within a realistic solvent environment. nih.gov
Ab Initio Molecular Dynamics (AIMD): In AIMD, the forces on the atoms are calculated "on-the-fly" using quantum mechanics at each step of the simulation. While computationally intensive, AIMD provides a highly accurate description of reactive events without the need for parameterization. researchgate.neturegina.ca It could be used to explore reaction pathways, identify short-lived intermediates, and study dynamic effects like post-transition state bifurcations where a single transition state leads to multiple products. mit.edu
Reactive Force Fields (ReaxFF): ReaxFF is a type of force field that can model chemical reactions by allowing bonds to form and break based on bond-order calculations. It is computationally less expensive than QM-based methods and can be used to simulate larger systems over longer timescales, such as polymerization or degradation processes involving this compound. nih.gov
MD simulations could be used to study the dynamics of a cycloaddition reaction, providing insights into how the reactants approach each other, the lifetime of the transition state, and the vibrational relaxation of the newly formed product. mdpi.com
Advanced Analytical Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination. While 1D NMR (¹H and ¹³C) provides primary information, advanced 2D NMR techniques are required for the definitive assignment of all protons and carbons in 3-(Dimethylamino)-2-methoxyacrylaldehyde.
Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity.
COSY: This experiment would reveal the coupling between the aldehydic proton and the vinylic proton, confirming the -CH=CH-CHO moiety's integrity.
HSQC: This experiment correlates directly bonded proton and carbon atoms. It would link the aldehydic proton to the aldehydic carbon, the vinylic proton to its corresponding carbon, and the protons of the dimethylamino and methoxy (B1213986) groups to their respective carbons.
HMBC: This technique reveals longer-range (2-3 bond) correlations. Crucial HMBC correlations would be observed from the dimethylamino protons to the C3 carbon of the acrylaldehyde backbone, from the methoxy protons to the C2 carbon, and from the aldehydic proton to the C2 carbon, thereby confirming the substitution pattern.
Solid-State NMR (SSNMR): In cases where the compound is a solid and difficult to dissolve, or to study its crystalline packing, SSNMR could be utilized. It provides information about the molecular structure and dynamics in the solid state, which can differ from the solution state probed by conventional NMR.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound This table presents predicted data based on typical chemical shifts for similar functional groups and structures.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |
| Aldehyde (-CHO) | ~9.5 | ~190 | Correlation to C2 |
| Methoxy (-OCH₃) | ~3.8 | ~60 | Correlation to C2 |
| Vinylic Proton (C3-H) | ~7.5 | ~155 | Correlations to C1 (aldehyde), C2, and Dimethylamino Carbons |
| Dimethylamino (-N(CH₃)₂) | ~3.1 | ~45 | Correlation to C3 |
| C2 (methoxy-substituted) | N/A | ~110 | N/A |
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can confirm the molecular formula, C₆H₁₁NO₂. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable for generating the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments would then be used to fragment the molecular ion, providing further structural confirmation based on the observed fragmentation pattern.
Table 2: Predicted HRMS Data and Major Fragments for this compound This table presents predicted data based on the compound's calculated exact mass and likely fragmentation pathways.
| Ion/Fragment | Predicted m/z (monoisotopic) | Description |
| [M+H]⁺ (C₆H₁₂NO₂⁺) | 130.0863 | Protonated molecular ion |
| [M-CH₃]⁺ | 115.0628 | Loss of a methyl radical from the methoxy group |
| [M-CHO]⁺ | 101.0808 | Loss of the formyl radical |
| [M-OCH₃]⁺ | 99.0651 | Loss of the methoxy radical |
| [(CH₃)₂N=CH]⁺ | 58.0651 | Fragment corresponding to the dimethylamino-vinyl moiety |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule. For this compound, these methods would confirm the presence of the aldehyde, alkene, and amine functionalities. The conjugated system influences the position of the carbonyl and C=C stretching frequencies.
Infrared (IR) Spectroscopy: Would show a strong, characteristic C=O stretching vibration for the conjugated aldehyde. The C=C stretch of the alkene and the C-N and C-O stretching vibrations would also be prominent.
Raman Spectroscopy: As a complementary technique, Raman spectroscopy would be particularly useful for observing the C=C double bond stretch, which is often strong in Raman spectra due to its polarizability.
Table 3: Predicted Key Vibrational Frequencies for this compound This table presents predicted data based on characteristic group frequencies.
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aldehyde C-H | Stretch | ~2820 and ~2720 | Weak |
| Conjugated Aldehyde C=O | Stretch | ~1670-1685 | Moderate |
| Alkene C=C | Stretch | ~1610-1640 | Strong |
| Alkene =C-H | Bend | ~970 | Weak |
| C-N (Dimethylamino) | Stretch | ~1250-1350 | Moderate |
| C-O (Methoxy) | Stretch | ~1050-1150 | Weak |
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its precise quantification.
HPLC is a robust method for the analysis of moderately polar, non-volatile compounds like this compound. A reversed-phase method would be the most suitable approach.
Methodology: A C18 stationary phase column would be effective. The mobile phase would likely consist of a mixture of water (potentially buffered) and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution may be employed to ensure good separation from any potential impurities.
Detection: Detection could be achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set to the absorbance maximum (λ_max) of the conjugated system. For higher sensitivity and selectivity, an HPLC system coupled to a mass spectrometer (LC-MS) could be used.
Table 4: Illustrative HPLC Method Parameters for Analysis This table outlines a hypothetical but typical set of parameters for the HPLC analysis of this compound.
| Parameter | Value/Description |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | DAD, monitoring at estimated λ_max (~280-320 nm) |
| Injection Vol. | 10 µL |
Direct analysis of this compound by Gas Chromatography (GC) may be challenging due to its polarity and potential for thermal degradation in the hot injector port. The presence of the dimethylamino group can lead to peak tailing on standard non-polar GC columns.
Methodology: If direct analysis is attempted, a polar GC column (e.g., a wax-type column) would be necessary. However, a more reliable approach would involve chemical derivatization to create a more volatile and thermally stable analogue. For example, the aldehyde group could be converted to an oxime derivative.
Detection: A Flame Ionization Detector (FID) would provide a universal response, while a Nitrogen-Phosphorus Detector (NPD) would offer higher selectivity and sensitivity due to the nitrogen atom in the molecule. GC coupled with Mass Spectrometry (GC-MS) would provide the highest confidence in peak identification.
Table 5: Illustrative GC Method Parameters for Analysis (after derivatization) This table outlines a hypothetical set of parameters for the GC analysis, assuming prior conversion to a more volatile derivative.
| Parameter | Value/Description |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |
| Detector | Mass Spectrometer (MS) |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
Hyphenated Techniques (e.g., LC-MS, GC-MS)
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of chemical compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for the characterization of organic molecules like this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and selective analytical technique that separates components of a mixture based on their interactions with a stationary and a mobile phase, followed by mass analysis. For a polar compound like this compound, reversed-phase liquid chromatography would be a common approach. In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, as it can protonate the molecule to form a pseudomolecular ion [M+H]⁺, minimizing fragmentation and providing clear molecular weight information. Tandem mass spectrometry (MS/MS) can be further employed to induce fragmentation of the parent ion, yielding a characteristic fragmentation pattern that can be used for structural elucidation and confirmation.
Table 1: Illustrative LC-MS Data for this compound
| Parameter | Value |
|---|---|
| Chromatographic Conditions | |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometric Conditions | |
| Ionization Mode | Positive Electrospray (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ (Calculated: 130.0868) |
Note: The data in this table is illustrative and represents typical values that would be expected from an LC-MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful hyphenated technique used for the separation and identification of volatile and thermally stable compounds. The volatility of this compound would determine its suitability for GC-MS analysis. If the compound is sufficiently volatile and thermally stable, it can be injected into the gas chromatograph, where it is vaporized and separated in a capillary column.
The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting mass spectrum is a unique fingerprint of the compound, with a characteristic pattern of fragment ions. This fragmentation pattern is highly reproducible and can be compared to spectral libraries for positive identification.
Should direct GC-MS analysis be challenging due to polarity or thermal instability, derivatization can be employed. This involves chemically modifying the analyte to increase its volatility and thermal stability.
An illustrative representation of the expected GC-MS data is provided in the table below.
Table 2: Illustrative GC-MS Data for this compound
| Parameter | Value |
|---|---|
| Chromatographic Conditions | |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Mass Spectrometric Conditions | |
| Ionization Mode | Electron Ionization (EI, 70 eV) |
| Molecular Ion (m/z) | [M]⁺ (Calculated: 129.0790) |
Note: The data in this table is illustrative and represents typical values that would be expected from a GC-MS analysis of this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
The first step in an X-ray crystallographic analysis is the growth of a high-quality single crystal of the compound. This can often be the most challenging part of the process. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.
The diffraction pattern is a collection of reflections, each with a specific intensity and position. The positions of the reflections are related to the size and shape of the unit cell (the basic repeating unit of the crystal), while their intensities contain information about the arrangement of atoms within the unit cell. By analyzing this diffraction data, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, and the complete molecular structure can be built and refined.
While the crystal structure of this compound is not available in the public domain, the general principles of X-ray crystallography have been successfully applied to determine the structures of related enamine compounds. For example, studies on proline-derived enamines have provided valuable insights into their stereochemistry and conformation in the solid state. pnas.orgnih.gov These studies reveal details about bond lengths, such as the enamine N─C and C═C bond distances, and the planarity of the conjugated π-electron system. pnas.org
A hypothetical set of crystallographic data for this compound is presented in the table below to illustrate the type of information obtained from an X-ray diffraction experiment.
Table 3: Illustrative X-ray Crystallographic Data for this compound
| Parameter | Illustrative Value |
|---|---|
| Crystal Data | |
| Chemical Formula | C₆H₁₁NO₂ |
| Formula Weight | 129.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 820.5 |
| Z (molecules per unit cell) | 4 |
| Data Collection and Refinement | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 |
Note: The data in this table is illustrative and represents typical values that would be expected from an X-ray crystallographic analysis of this compound.
Future Directions and Research Opportunities
Untapped Reactivity Profiles
Further investigation into the reactivity of 3-(Dimethylamino)-2-methoxyacrylaldehyde is warranted. The interplay between the electron-donating dimethylamino group, the electron-withdrawing aldehyde, and the methoxy (B1213986) group at the 2-position likely imparts unique chemical properties that are yet to be explored. Research could focus on its behavior in cycloaddition reactions, its potential as a precursor for complex heterocyclic systems, and its reactivity with various nucleophiles and electrophiles.
Potential for Novel Applications
The specific functionalities within this compound suggest several avenues for novel applications. Its enamine-like structure could be leveraged in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Future research could explore its use as a building block for novel dyes, polymers with specific optical or electronic properties, or as a key intermediate in the synthesis of biologically active molecules.
Integration with Emerging Synthetic Methodologies
The synthesis and application of this compound could be significantly advanced by integrating emerging synthetic methodologies. The use of flow chemistry could enable safer and more efficient production, particularly if any reactive intermediates are involved. Furthermore, biocatalysis and enzymatic transformations could offer highly selective and environmentally friendly routes to this compound and its derivatives.
Sustainable Synthesis and Process Development
Developing sustainable and green synthetic routes to this compound is a crucial area for future research. This includes the use of renewable starting materials, atom-economical reactions, and the avoidance of hazardous reagents and solvents. Process development and optimization, potentially guided by computational modeling, will be essential for making its synthesis more efficient and environmentally benign on a larger scale.
Q & A
Q. What are the optimal synthetic routes for 3-(Dimethylamino)-2-methoxyacrylaldehyde, and how can reaction conditions be optimized for yield?
The synthesis typically involves Claisen-Schmidt condensation or analogous methods. Key parameters include temperature control (e.g., 137.7°C boiling point for purification) and solvent selection (e.g., chloroform or dioxane to manage reaction homogeneity). Catalytic amounts of acid/base may enhance aldehyde formation. Monitoring via thin-layer chromatography (TLC) ensures intermediate stability . Optimizing stoichiometry of dimethylamine and methoxyacrolein precursors can improve yields, as side reactions (e.g., polymerization) are minimized under inert atmospheres .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies methoxy (δ ~3.3 ppm) and dimethylamino (δ ~2.2 ppm) groups, with aldehyde protons appearing downfield (δ ~9.5 ppm).
- IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C=N (~1600 cm⁻¹) confirm functional groups.
- Mass Spectrometry : Molecular ion peak at m/z 129.157 (C₆H₁₁NO₂) validates the molecular formula .
- HPLC : Reverse-phase chromatography with UV detection (λ ~270 nm) assesses purity, leveraging the compound’s absorbance from conjugated π-systems .
Q. How can researchers mitigate stability challenges during storage and handling?
Store under inert gas (argon/nitrogen) at ≤ -20°C to prevent oxidation or moisture absorption. Use amber vials to avoid photodegradation, as the conjugated aldehyde is light-sensitive. Purity checks via GC-MS before experimental use are critical, given its low vapor pressure (0.000891 mmHg at 25°C) .
Advanced Research Questions
Q. What role does this compound play in synthesizing bioactive heterocycles?
The compound’s α,β-unsaturated aldehyde moiety enables cyclocondensation with amines or hydrazines to form pyridines, quinolines, or imidazoles. For example, coupling with thioureas (e.g., ) generates thiazolidinones with potential receptor-binding activity. DFT studies suggest its electron-deficient alkene enhances electrophilicity in Michael additions, crucial for constructing pharmacophores .
Q. How can computational modeling predict reactivity in cross-coupling reactions?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the LUMO distribution at the β-carbon, favoring nucleophilic attacks. Solvent effects (e.g., chloroform vs. methanol) modulate transition-state energies, as seen in analogous acrylaldehyde systems . Molecular dynamics simulations further predict steric hindrance from the methoxy group, guiding catalyst selection (e.g., Pd/Cu for Sonogashira couplings) .
Q. What mechanistic insights explain its utility as a biochemical probe?
The dimethylamino group acts as a hydrogen-bond acceptor, enabling selective interactions with enzyme active sites (e.g., kinases or oxidoreductases). Fluorescence quenching assays using derivatives (e.g., coumarin-linked analogs in ) track binding kinetics. Competitive inhibition studies (e.g., with venlafaxine analogs in ) reveal dose-dependent activity, validated via SPR or ITC .
Q. How does this compound contribute to studying impurity profiles in pharmaceuticals?
As a structural analog of venlafaxine intermediates (), it serves as a reference standard in LC-MS impurity profiling. Forced degradation studies (acid/heat exposure) identify related substances, while kinetic modeling quantifies degradation pathways. Method validation follows ICH Q3A/B guidelines, with LOQ ≤ 0.1% .
Methodological Considerations
- Contradiction Analysis : Discrepancies in reported bioactivity (e.g., vs. 18) may arise from stereochemical variations (E/Z isomers). Chiral HPLC or NOESY NMR resolves such issues .
- Data Validation : Cross-reference synthetic yields and spectral data across PubChem, EPA DSSTox, and crystallographic databases (e.g., CCDC 2032776 in ) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
